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An in-depth comparison of Aluminum Gallium Nitride (AlGaN) heterostructures grown on
sapphire versus silicon substrates is crucial for researchers and engineers in the fields of
semiconductor devices and materials science. The choice of substrate profoundly impacts the
material properties and subsequent device performance, particularly for applications in high-
power electronics and deep-ultraviolet (DUV) optoelectronics. This guide provides a
comparative analysis of AlGaN grown on these two leading substrates, supported by
experimental data and detailed methodologies.

Introduction to Substrate Selection for AlIGaN
Growth

Aluminum Gallium Nitride (AlGaN) is a ternary llI-nitride semiconductor with a wide, direct
bandgap that can be tuned from 3.4 eV (GaN) to 6.2 eV (AIN). This property makes it ideal for
high-frequency, high-power transistors like High Electron Mobility Transistors (HEMTs) and for
DUV light-emitting diodes (LEDs). The performance of these devices is critically dependent on
the quality of the epitaxially grown AlGaN layers. Due to the lack of commercially available bulk
AlGaN substrates, heteroepitaxy on foreign substrates is the standard practice. Sapphire
(Al203) and silicon (Si) have emerged as the most common choices due to their availability in
large wafer sizes and relatively lower cost compared to alternatives like silicon carbide (SiC).

However, significant mismatches in lattice constant and thermal expansion coefficients
between AlGaN and both substrates present considerable challenges, leading to the formation
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of defects and stress in the epitaxial layers. This comparison guide explores these challenges
and the resulting differences in material and device characteristics.

Comparative Analysis: AlGaN on Sapphire vs.
Silicon
Material Properties

The fundamental differences between sapphire and silicon substrates lead to distinct
characteristics in the overgrown AlGaN layers.

 Lattice and Thermal Mismatch: The primary challenge in heteroepitaxy is the mismatch in
lattice parameters and thermal expansion coefficients (TECs). AlIGaN grown on silicon
suffers from a larger mismatch in both aspects compared to growth on sapphire. The lattice
mismatch between GaN and silicon is approximately 17%, while for GaN on sapphire it is
around 16%[1][2]. More critically, the large TEC mismatch between GaN and silicon (~56%)
induces significant tensile stress upon cooling from the high growth temperatures, which can
lead to cracking in the epitaxial film[1][3]. This necessitates complex strain engineering
techniques for growth on silicon[4].

o Crystalline Quality: Due to a more favorable lattice mismatch, AlGaN/GaN heterostructures
grown on sapphire generally exhibit better crystalline quality. This is often quantified by the
full-width at half-maximum (FWHM) of X-ray diffraction (XRD) rocking curves. One study
reported an XRD FWHM of 368 arcsec for AlIGaN/GaN on sapphire, compared to 703 arcsec
for a similar structure on silicon, indicating a higher degree of crystalline order on the
sapphire substrate[5].

o Defect Density: The mismatches lead to high densities of threading dislocations (TDDs) in
the AlGaN layers. TDDs act as non-radiative recombination centers and scattering centers,
degrading the performance of optoelectronic and electronic devices. Typical TDDs for GaN
grown on both substrates are in the range of 10°-101° cm~2[1][6]. However, with advanced
growth techniques, such as the use of sophisticated buffer layers, TDD can be reduced to
the order of 108 cm~2 on both platforms[1][7].

o Thermal Conductivity: Silicon possesses a significantly higher thermal conductivity (approx.
150 W/m-K) compared to sapphire (approx. 30-35 W/m-K)[5]. This is a major advantage for
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high-power applications, as silicon substrates can dissipate heat more effectively, reducing

self-heating effects that degrade device performance and reliability[5][8]. The poor thermal

conductivity of sapphire can lead to significant heat accumulation at the device channel,

particularly at high drain biases[6][9].

. il : :

Property

AlGaN on Sapphire

AlGaN on Silicon

Key Implications

Lattice Mismatch (with

High defect density on

Gan) ~16%[2] ~17%[1][2][3] both; slightly better
a
match for sapphire.
_ High tensile stress
Thermal Expansion ) o
Moderate High (~56%)[1][2][3] and cracking risk on

Mismatch (with GaN)

silicon.

Thermal Conductivity

Low (~30-35 W/m-K)

High (~150 W/m-K)[5]

Better heat dissipation

for Si-based devices.

Typical Crystalline
Quality (XRD FWHM)

Lower (e.g., 368

arcsec)[5]

Higher (e.g., 703

arcsec)[5]

Better crystal structure
typically achieved on

sapphire.

Typical Threading
Dislocation Density
(TDD)

108 - 101° cm~2[6][7]

108 - 101° cm—2[1]

High defect density is
a challenge for both

substrates.

Experimental Protocols

The growth of high-quality AIGaN films on either substrate is typically performed via Metal-

Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). The

protocols differ mainly in the initial buffer layer strategies designed to manage stress and

defects.

Generalized MOCVD Protocol for AlGaN on Sapphire

» Substrate Preparation: A c-plane sapphire substrate is thermally cleaned in a hydrogen (Hz)

ambient at temperatures exceeding 1100°C to remove surface contaminants[10].
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o Buffer Layer Growth: A low-temperature (LT) nucleation layer, typically AIN or GaN, is
deposited at 500-600°C[11][12].

o Temperature Ramping and Annealing: The temperature is ramped to the main growth
temperature (>1000°C). During this stage, the LT buffer recrystallizes to form nucleation
islands[12].

o High-Temperature (HT) Growth: The main AlGaN/GaN stack is grown at a high temperature
(1000-1150°C). Precursors like Trimethylgallium (TMG), Trimethylaluminum (TMA), and
ammonia (NHs) are used as gallium, aluminum, and nitrogen sources, respectively[10][11].
The two-step growth process facilitates lateral overgrowth, which helps to reduce threading
dislocation density[11].

Generalized MOCVD Protocol for AlGaN on Si (111)

o Substrate Preparation: A Si (111) substrate is baked in an Hz ambient at ~1100°C to remove
the native oxide layer[1].

o Surface Passivation: An aluminum pre-deposition step is often employed to prevent the
formation of an amorphous SiNx layer at the interface, which would hinder epitaxial
growth[1].

» AIN Nucleation Layer: A high-temperature AIN buffer layer is grown directly on the silicon.
This layer is crucial to prevent melt-back etching (a chemical reaction between gallium and
silicon) and to manage the large lattice and thermal mismatch[1][2].

» Strain Management Layers: A series of intermediate layers, often composed of AlGaN with
varying compositions or AIN/GaN superlattices, are grown. These layers introduce
compressive stress to counteract the tensile stress that develops during cooldown, thereby
preventing cracks[4].

o High-Temperature (HT) GaN/AlGaN Growth: The final device structure (e.g., GaN channel
and AlGaN barrier) is grown at high temperatures, similar to the process on sapphire.

Mandatory Visualizations
Experimental Workflow Diagram
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The following diagram illustrates the generalized workflow for the fabrication and
characterization of AlGaN heterostructures on sapphire and silicon substrates.

Sapphire Substrate Silicon (111) Substrate » Prepared Si
Thermal Cleaning
(H2, >1100°C)
. HT AIN L
Cleaned Sapphire Nucleation Layer |
Silicon Path
v A
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A
»| HT AlGaN/GaN
Device Layers
Material| Characterization
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XRD (Crystalline Quality) AFM (Surface Morphology) Hall Effect (Electrical Prop.) Photoluminescence
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Caption: Experimental workflow for AlGaN growth and characterization.

Logical Relationship Diagram

This diagram illustrates how substrate properties influence material quality and, ultimately,
device performance.
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Caption: Impact of substrate choice on material properties and device performance.

Device Performance Comparison

The differences in material properties directly translate to device performance. Data from
AlGaN/GaN HEMTSs provide a clear comparison.

e DC Performance: Studies show that AIGaN/GaN HEMTs on sapphire can exhibit superior DC
performance. After surface passivation with SiO2, HEMTs on sapphire achieved a drain
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current density of 290 mA/mm, compared to 232 mA/mm for devices on silicon[5]. The better
crystalline quality and reduced electron trapping at the surface for the sapphire-based
devices contribute to this advantage[5].

o Breakdown Voltage: Devices on sapphire have also demonstrated higher breakdown
voltages. Passivated HEMTs on sapphire reached 425 V, while those on silicon reached 400
V[5].

e Thermal Performance: Despite silicon's higher thermal conductivity, HEMTs on silicon can
exhibit lower transconductance, which has been attributed to a higher self-heating effect
within the specific device structure, possibly exacerbated by higher defect densities[5].
However, for high-power applications, the superior thermal conductivity of the silicon
substrate remains a significant advantage in overall thermal management[5].

Data Presentation: HEMT Device Performance

. AlGaN/GaN HEMT AlGaN/GaN HEMT
Performance Metric ] o Reference
on Sapphire on Silicon

Drain Current

. 155 mA/mm 150 mA/mm [5]
(Unpassivated)
Drain Current (SiO2
) 290 mA/mm 232 mA/mm [5]
Passivated)
Breakdown Voltage
. 415V 245V [5]
(Unpassivated)
Breakdown Voltage
425V 400 V [5]

(SiO2 Passivated)

Conclusion

The choice between sapphire and silicon substrates for AlIGaN growth involves a trade-off
between crystalline quality, thermal management, and cost.

o AlGaN on Sapphire: Generally yields higher crystalline quality and, consequently, superior
electrical performance in terms of current density and breakdown voltage[5]. It is often the

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.mdpi.com/2079-9292/12/4/1049
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14657816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

preferred substrate when maximizing device performance is the primary goal. However, its
poor thermal conductivity presents a significant challenge for high-power devices.

o AlGaN on Silicon: Offers the compelling advantages of lower cost, availability in large
diameters (up to 300 mm), and excellent thermal conductivity[1][5]. Furthermore, its
compatibility with existing silicon CMOS fabrication lines opens the door for monolithic
integration of GaN power devices with silicon control circuitry. While the material quality is
typically lower and the growth process is more complex due to severe mismatch issues,
ongoing advancements in buffer layer technology are continuously narrowing the
performance gap.

For applications demanding the highest electrical performance, sapphire remains a strong
contender. For cost-sensitive, high-volume, and high-power applications where thermal
management is critical, silicon is an increasingly attractive and viable platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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